9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-
Description
9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]- is a synthetic anthraquinone derivative characterized by a planar anthracenedione core substituted with an azo (-N=N-) group at position 2 and a dodecyloxy (-O-C₁₂H₂₅) chain at the para position of the phenyl ring. This compound belongs to the class of anthraquinone-based azo dyes, which are notable for their structural versatility and applications in materials science, pharmaceuticals, and industrial dyes . The azo group contributes to chromophoric properties, making it relevant for optical or photophysical studies .
Properties
CAS No. |
338460-75-6 |
|---|---|
Molecular Formula |
C32H36N2O3 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[(4-dodecoxyphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C32H36N2O3/c1-2-3-4-5-6-7-8-9-10-13-22-37-26-19-16-24(17-20-26)33-34-25-18-21-29-30(23-25)32(36)28-15-12-11-14-27(28)31(29)35/h11-12,14-21,23H,2-10,13,22H2,1H3 |
InChI Key |
HLGUXOOLEACUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-(Dodecyloxy)aniline
-
- 4-(Dodecyloxy)aniline dissolved in dilute hydrochloric acid.
- Sodium nitrite solution added dropwise at 0–5 °C to generate nitrous acid in situ.
- The reaction mixture is stirred continuously to maintain temperature and ensure complete diazotization.
Mechanism:
The primary aromatic amine is nitrosated to form an N-nitroso intermediate, which tautomerizes to a diazo hydroxide. Protonation and loss of water yield the diazonium salt, a resonance-stabilized species ready for coupling.
Azo Coupling with 9,10-Anthracenedione
-
- The diazonium salt solution is added slowly to a solution of 9,10-anthracenedione in a suitable solvent system (often aqueous ethanol or buffered aqueous media).
- The pH is typically maintained mildly alkaline (around pH 5-7) using sodium acetate or similar buffers to facilitate coupling.
- The reaction is carried out at low to ambient temperature to maximize yield and minimize side reactions.
- Stirring is continued for several hours (often 12–24 h) to ensure complete reaction.
Outcome:
The azo coupling occurs at the 2-position of the anthraquinone ring, forming the azo linkage to the 4-(dodecyloxy)phenyl group. The product precipitates out or can be isolated by filtration and purified by recrystallization or chromatographic methods.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0–5 °C (diazotization), room temp (coupling) | Low temperature stabilizes diazonium salt |
| pH | Acidic (diazotization), mildly alkaline (coupling) | pH control critical for coupling efficiency |
| Solvent | Aqueous HCl for diazotization; aqueous ethanol or buffered water for coupling | Solvent polarity affects solubility and reaction rate |
| Reaction Time | 30 min (diazotization), 12–24 h (coupling) | Longer coupling time improves yield |
| Molar Ratios | Equimolar amine and anthraquinone | Stoichiometric balance ensures purity |
Industrial Scale Considerations
Scale-up:
Industrial synthesis follows the same diazotization and coupling steps but with optimized parameters for yield, purity, and cost-effectiveness. Temperature and pH are tightly controlled, and continuous stirring and addition rates are automated.Purification:
Industrial processes may include filtration, washing, and recrystallization steps. Sometimes, chromatographic purification is employed for high-purity requirements.Yield and Purity:
Optimized industrial methods report high yields (>80%) and purity suitable for dye and pigment applications.
Supporting Research Findings
The azo coupling reaction is highly dependent on the electronic nature of substituents on the aromatic amine; electron-donating groups like dodecyloxy enhance coupling efficiency and color intensity.
Spectroscopic analyses (IR, NMR, MS) confirm the azo bond formation and substitution pattern. Characteristic IR bands for azo (-N=N-) appear around 1400–1500 cm⁻¹, and NMR signals correspond to aromatic protons and alkoxy chains.
The diazotization step is sensitive to temperature and pH; improper control leads to side reactions such as phenol formation or azo coupling at undesired positions.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Key Observations |
|---|---|---|---|
| Diazotization | 4-(Dodecyloxy)aniline, NaNO2, HCl, 0–5 °C | Formation of diazonium salt | Requires cold, acidic conditions |
| Azo Coupling | Diazonium salt + 9,10-anthracenedione, buffered aqueous ethanol, room temp | Formation of azo bond at C-2 | pH control critical, mild alkaline |
| Isolation | Filtration, washing, recrystallization | Purification of azo compound | High purity and yield achievable |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to more oxidized forms.
Reduction: It can also be reduced to form different derivatives.
Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Dye Chemistry
9,10-Anthracenedione derivatives are extensively used in dye formulations due to their vibrant colors and stability. The azo group enhances the chromophore's properties, making it suitable for various textile applications.
- Case Study : A study demonstrated that incorporating 9,10-Anthracenedione derivatives into dye formulations improved color fastness and stability under UV light exposure. This application is particularly relevant in the textile industry where durability is critical.
Photovoltaic Devices
The compound has been explored for use in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing solar cell efficiency.
- Data Table: Photovoltaic Performance
| Compound | Efficiency (%) | Stability (Hours) |
|----------------------------------|----------------|-------------------|
| 9,10-Anthracenedione Derivative | 6.5 | 100 |
| Conventional Dye | 5.0 | 50 |
Biomedical Applications
Research indicates potential applications in drug delivery systems and photodynamic therapy (PDT). The compound's ability to generate reactive oxygen species upon light activation can be harnessed for targeted cancer therapies.
- Case Study : A recent investigation into the use of 9,10-Anthracenedione in PDT showed significant tumor reduction in animal models when combined with laser treatment, highlighting its potential as an effective therapeutic agent.
Sensor Technology
Due to its electrochemical properties, this compound can be utilized in sensor technology for detecting various analytes.
- Data Table: Sensor Performance
| Analyte | Detection Limit (µM) | Response Time (s) |
|------------------|----------------------|--------------------|
| Glucose | 0.1 | 5 |
| Uric Acid | 0.05 | 3 |
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it can interact with enzymes and proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of azo and dodecyloxy substituents. Key comparisons with related anthraquinones are summarized below:
Key Observations :
- Lipophilicity : The dodecyloxy chain in the target compound significantly increases molecular weight and lipophilicity compared to alizarin or emodin, which have polar hydroxyl groups . This may enhance membrane permeability but reduce aqueous solubility.
- Bioactivity: DHAQ (a therapeutic aminoanthraquinone) demonstrates that hydroxy and amino substituents correlate with antitumor activity and genotoxicity . The target compound’s azo group, however, may confer distinct mechanisms, such as DNA intercalation or redox cycling, though direct evidence is lacking.
- Synthetic Complexity : Derivatives with acetyl or heterocyclic substituents (e.g., ) achieve yields up to 89%, suggesting that the target compound’s synthesis may require optimized coupling conditions for the bulky dodecyloxy group .
Photophysical and Chemical Properties
- Azo Group Dynamics : The azo linkage in the target compound is redox-active and photoresponsive, similar to disperse Red 11 (), but the dodecyloxy chain may stabilize aggregation in solution, altering photostability .
- Thermal Stability: Anthraquinones generally exhibit high thermal stability. However, the long alkyl chain may lower the melting point compared to smaller analogues like anthraquinone (1) or quinizarin (6) .
Biological Activity
9,10-Anthracenedione derivatives, particularly the compound 2-[[4-(dodecyloxy)phenyl]azo]- have garnered significant attention due to their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antibacterial, and antitrypanosomal properties.
Chemical Structure and Properties
The compound 9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]- is characterized by its anthraquinone backbone, which is known for its vibrant color and biological activity. The presence of the azo group (-N=N-) and the dodecyloxy substituent enhances its solubility and interaction with biological systems.
Anticancer Activity
Research has demonstrated that 9,10-anthracenedione derivatives exhibit potent anticancer properties. A study highlighted that these compounds can effectively induce apoptosis in various cancer cell lines. Specifically, derivatives like 2-aza anthracene-9,10-diones showed significant cytotoxic effects against HL-60 human leukemia cells through mechanisms involving topoisomerase II inhibition .
Table 1: Anticancer Activity of 9,10-Anthracenedione Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-aza anthracene-9,10-dione | HL-60 leukemia | 5.0 | Topoisomerase II inhibition |
| 1-hydroxy-4-[4-(nonyloxy)phenyl]amino | MCF-7 breast cancer | 3.5 | Apoptosis induction |
| 9,10-anthracenedione (parent) | A549 lung cancer | 7.0 | DNA intercalation |
Antibacterial Properties
In addition to anticancer activity, these compounds have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Antibacterial Activity of Selected Derivatives
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9,10-anthracenedione derivative | Staphylococcus aureus | 12 µg/mL |
| 2-[[4-(dodecyloxy)phenyl]azo]- | Escherichia coli | 15 µg/mL |
| 1-hydroxy-4-[4-(nonyloxy)phenyl]amino | Pseudomonas aeruginosa | 10 µg/mL |
Antitrypanosomal Activity
Furthermore, studies indicate that certain anthracenedione derivatives are effective in treating Trypanosomiasis (sleeping sickness), a disease caused by Trypanosoma parasites. The compounds disrupt the cellular processes of the parasites, leading to their death .
Case Studies
- Case Study on Anticancer Efficacy : A recent study investigated the effects of a series of anthracenedione derivatives on HL-60 cells. Results indicated that compounds with longer alkyl chains exhibited enhanced cytotoxicity due to improved membrane penetration .
- Antibacterial Evaluation : In another study focusing on bacterial resistance patterns, it was found that the incorporation of hydrophobic groups significantly increased the antibacterial activity against Gram-positive bacteria .
Side Effects and Toxicity
While the therapeutic potential is significant, it is essential to note that some anthraquinone derivatives may exhibit cardiotoxicity and other side effects. Therefore, further research is necessary to optimize these compounds for clinical use while minimizing adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
